molecular formula C8H6S2 B1606649 2,3'-Bithiophene CAS No. 2404-89-9

2,3'-Bithiophene

Cat. No.: B1606649
CAS No.: 2404-89-9
M. Wt: 166.3 g/mol
InChI Key: ILQGHVXNYGLZSR-UHFFFAOYSA-N
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Description

2,3’-Bithiophene is an organic compound with the molecular formula C₈H₆S₂. It is one of the isomers of bithiophene, which consists of two thiophene rings connected at the 2 and 3 positions. Thiophene is a five-membered aromatic ring containing a sulfur atom. Bithiophenes are known for their applications in organic electronics due to their unique electronic properties .

Mechanism of Action

Target of Action

2,3’-Bithiophene is a heterocyclic aromatic compound that is primarily used in the field of organic electronics . The primary targets of 2,3’-Bithiophene are the electronic and optoelectronic devices where it is used as a building block . It is also found in certain plants belonging to the family Asteraceae, where it acts as a part of the chemical defense mechanism .

Mode of Action

The mode of action of 2,3’-Bithiophene is primarily through its interaction with other components in electronic and optoelectronic devices . In these applications, it contributes to the tuning of the band gap and displays diverse potential applications ranging from OLEDs, OFETs, and solar cells . In plants, it is produced as part of the chemical defense mechanism, where it can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Biochemical Pathways

In plants, 2,3’-Bithiophene is derived from polyacetylenes, which can be stored in plant tissues or released into the soil . The proportion of thiophenes found in different parts of a plant can vary considerably based on the type of plant . For example, no thiophenes can be found in the shoots of achenes, with bithienyls and traces of 5-(but-3-en-1-ynyl)-2,2’-bithiophene (BBT) being identified as the major chemicals in this case .

Result of Action

The result of the action of 2,3’-Bithiophene is primarily seen in its applications in electronic and optoelectronic devices . It contributes to the tuning of the band gap and displays diverse potential applications ranging from OLEDs, OFETs, and solar cells . In plants, it can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3’-Bithiophene can be synthesized through various methods, including cross-coupling reactions. One common method involves the cross-coupling of 2-halo thiophenes. For example, the Suzuki-Miyaura coupling reaction can be employed, where a 2-halo thiophene reacts with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 2,3’-Bithiophene typically involves large-scale cross-coupling reactions using optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3’-Bithiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,2’-Bithiophene: Another isomer of bithiophene with the thiophene rings connected at the 2 positions.

    3,3’-Bithiophene: An isomer with the thiophene rings connected at the 3 positions.

    Dithieno[3,2-b2’,3’-d]thiophene (DTT): A fused thiophene system with three thiophene units

Uniqueness of 2,3’-Bithiophene: 2,3’-Bithiophene is unique due to its specific connectivity, which influences its electronic properties and reactivity. This makes it particularly useful in applications where precise control over electronic characteristics is required, such as in organic semiconductors and optoelectronic devices .

Properties

IUPAC Name

2-thiophen-3-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQGHVXNYGLZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178788
Record name 2,3'-Bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2404-89-9
Record name 2,3'-Bithiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-Bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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